2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
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Overview
Description
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzenesulfonamide core with an aminomethyl group and a hydroxyethyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride, which reacts with N-methyl-2-aminoethanol to form N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.
Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are used to introduce the aminomethyl group onto the benzenesulfonamide core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: Formation of N-(2-oxoethyl)-N-methylbenzenesulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamides.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of bacterial enzymes, thereby preventing the synthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Lacks the aminomethyl group but shares similar chemical properties.
Uniqueness
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the aminomethyl and hydroxyethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.
Properties
Molecular Formula |
C10H16N2O3S |
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Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O3S/c1-12(6-7-13)16(14,15)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3 |
InChI Key |
YQVIRUAKYDRCGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=CC=C1CN |
Origin of Product |
United States |
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